molecular formula C21H20ClNO3 B10766238 5-[3-[2-(2-chlorophenyl)acetyl]-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid

5-[3-[2-(2-chlorophenyl)acetyl]-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid

Cat. No.: B10766238
M. Wt: 374.9 g/mol
InChI Key: VFGXRQTXBKIHBH-JKOMNXMKSA-N
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Description

JWH 203 N-pentanoic acid metabolite-d5 is a deuterated form of JWH 203 N-pentanoic acid metabolite. It is a synthetic cannabinoid from the phenylacetylindole family. This compound is primarily used as an analytical reference standard for the quantification of JWH 203 N-pentanoic acid metabolite by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 203 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms at specific positions in the molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of JWH 203, which is a synthetic cannabinoid.

    Deuteration: Deuterium atoms are introduced at the 2, 4, 5, 6, and 7 positions of the indole ring.

Industrial Production Methods

Industrial production of JWH 203 N-pentanoic acid metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

JWH 203 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JWH 203 N-pentanoic acid metabolite-d5 .

Mechanism of Action

JWH 203 N-pentanoic acid metabolite-d5 acts as a cannabinoid receptor agonist. It binds to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) with high affinity. The binding affinity values are 8.0 nM for CB1 and 7.0 nM for CB2 . Upon binding, it activates these receptors, leading to various physiological effects. The exact molecular pathways involved include modulation of neurotransmitter release and interaction with G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

    JWH 203: The non-deuterated form of JWH 203 N-pentanoic acid metabolite-d5.

    JWH 250: A related synthetic cannabinoid with a methoxy group instead of a phenylacetyl group.

    JWH 249: Another synthetic cannabinoid with a bromo group.

    JWH 251: A synthetic cannabinoid with a methyl group.

Uniqueness

JWH 203 N-pentanoic acid metabolite-d5 is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. The deuterium atoms help in distinguishing it from non-deuterated analogs in mass spectrometry .

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

374.9 g/mol

IUPAC Name

5-[3-[2-(2-chlorophenyl)acetyl]-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid

InChI

InChI=1S/C21H20ClNO3/c22-18-9-3-1-7-15(18)13-20(24)17-14-23(12-6-5-11-21(25)26)19-10-4-2-8-16(17)19/h1-4,7-10,14H,5-6,11-13H2,(H,25,26)/i2D,4D,8D,10D,14D

InChI Key

VFGXRQTXBKIHBH-JKOMNXMKSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)Cl

Origin of Product

United States

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